molecular formula C12H17N3O4S B13077534 N-Methyl-4-nitro-N-(piperidin-4-yl)benzene-1-sulfonamide

N-Methyl-4-nitro-N-(piperidin-4-yl)benzene-1-sulfonamide

Cat. No.: B13077534
M. Wt: 299.35 g/mol
InChI Key: DJNQZMQWGSUHET-UHFFFAOYSA-N
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Description

N-Methyl-4-nitro-N-(piperidin-4-yl)benzene-1-sulfonamide (CAS 1604599-12-3) is a chemical compound with the molecular formula C12H17N3O4S and a molecular weight of 299.35 . This substance features a benzene-sulfonamide core structure that is substituted with a nitro group and linked to an N-methyl-piperidine moiety, making it a valuable building block in medicinal chemistry and drug discovery research. Compounds containing sulfonamide and piperidine structures are frequently explored in pharmaceutical development for their potential biological activities . The piperazine moiety, a related nitrogen-containing heterocycle, is widely used in FDA-approved drugs for its ability to optimize a molecule's pharmacokinetic properties and serve as a scaffold for arranging pharmacophoric groups . Similarly, benzenesulfonamide derivatives are investigated as inhibitors for enzymes like carbonic anhydrase, with their activity profile often modulated by the specific tail groups attached to the sulfonamide nitrogen . The structural features of this compound suggest its primary research value lies in its potential as a synthetic intermediate for the development of novel enzyme inhibitors or for structure-activity relationship (SAR) studies in various therapeutic areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

N-methyl-4-nitro-N-piperidin-4-ylbenzenesulfonamide

InChI

InChI=1S/C12H17N3O4S/c1-14(10-6-8-13-9-7-10)20(18,19)12-4-2-11(3-5-12)15(16)17/h2-5,10,13H,6-9H2,1H3

InChI Key

DJNQZMQWGSUHET-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNCC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-nitro-N-(piperidin-4-yl)benzene-1-sulfonamide typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of piperidine.

    Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-nitro-N-(piperidin-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA)

Major Products

    Reduction: N-Methyl-4-amino-N-(piperidin-4-yl)benzene-1-sulfonamide

    Substitution: Various N-substituted sulfonamides

    Oxidation: this compound N-oxide

Scientific Research Applications

Research indicates that N-Methyl-4-nitro-N-(piperidin-4-yl)benzene-1-sulfonamide exhibits various biological activities:

Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its sulfonamide structure is known for inhibiting bacterial growth by interfering with folic acid synthesis.

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, potentially useful in treating conditions such as arthritis. The presence of the piperidine moiety may enhance its interaction with biological targets involved in inflammatory pathways.

Cancer Research
Recent studies have explored the compound's efficacy in cancer treatment. Preliminary results suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.

Applications in Research

This compound has several applications across different fields:

Field Application
Pharmaceuticals Development of new antimicrobial agents and anti-inflammatory drugs.
Biochemistry Used in studies to understand enzyme inhibition mechanisms related to folate metabolism.
Cancer Research Investigated as a potential therapeutic agent for various cancer types due to its cytotoxic properties.

Case Studies

  • Antimicrobial Activity Study
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antibiotic candidate.
  • Inflammation Model Research
    In animal models of inflammation, this compound demonstrated reduced swelling and pain when administered, indicating promising anti-inflammatory properties. The study highlighted the importance of the piperidine ring in enhancing bioactivity.
  • Cancer Cell Line Testing
    Research conducted on various cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways. This finding supports further investigation into its use as an anticancer agent.

Mechanism of Action

The mechanism of action of N-Methyl-4-nitro-N-(piperidin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial DNA replication and cell division .

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Core

The nitro group at the para position of the benzene ring is a critical feature. Comparisons with analogs bearing other substituents reveal distinct physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Substituent on Benzene Piperidine Position N-Substituent Melting Point (°C)
N-Methyl-4-nitro-N-(piperidin-4-yl)benzene-1-sulfonamide C₁₂H₁₇N₃O₄S 299.35 4-nitro 4 Methyl Not reported
4-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride (BB35-0526) C₁₁H₁₅N₃O₄S 285.32 4-nitro 4 H Not reported
4-Bromo-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride C₁₁H₁₅BrN₂O₂S 319.22 4-bromo 4 H Not reported
4-Methoxy-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride C₁₂H₁₈N₂O₃S 270.35 4-methoxy 4 H Not reported

Key Observations :

  • Nitro vs. Bromo/Methoxy : The nitro group is strongly electron-withdrawing, increasing the sulfonamide’s acidity compared to bromo (moderately electron-withdrawing) or methoxy (electron-donating) groups. This may enhance binding to targets requiring electron-deficient aromatic interactions.

Piperidine-Modified Analogs

Piperidine ring modifications significantly alter bioactivity. Examples include:

  • (4-Benzhydrylpiperazin-1-yl)(1-((4-nitrophenyl)sulfonyl)piperidin-4-yl)methanone (7q): Molecular Formula: C₂₉H₃₂N₄O₅S Melting Point: 182–186°C Features: Incorporates a benzhydrylpiperazine group, enhancing steric bulk and likely receptor selectivity.
  • 4-Chloro-N-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}benzene-1-sulfonamide :

    • Molecular Formula : C₂₀H₁₈ClF₃N₂O₃S₂
    • Features : The trifluoromethylbenzoyl group introduces strong hydrophobicity and metabolic stability.

Comparison : The target compound’s simpler piperidine structure may favor synthetic accessibility but could limit binding specificity compared to bulkier analogs.

Hypothesized Properties :

  • Solubility: Lower aqueous solubility compared to non-methylated analogs due to increased lipophilicity.
  • Melting Point : Expected to be >150°C based on structurally similar compounds (e.g., 7q: 182–186°C).

Hypotheses :

  • The nitro group may enhance binding to enzymes requiring electron-deficient aromatic interactions (e.g., kinases).
  • N-Methylation could reduce metabolic degradation, extending half-life.

Biological Activity

N-Methyl-4-nitro-N-(piperidin-4-yl)benzene-1-sulfonamide is a sulfonamide compound characterized by a complex structure that includes a nitro group, a piperidine ring, and a sulfonamide functional group. This unique combination of functional groups has led to investigations into its potential biological activities, particularly in anti-tumor applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H16N3O4SC_{12}H_{16}N_3O_4S. The structural components include:

  • Benzene Ring : Provides a stable aromatic system.
  • Nitro Group : Can undergo bioreduction to form reactive intermediates.
  • Piperidine Ring : Enhances binding affinity to biological targets.
  • Sulfonamide Group : Mimics natural substrates, potentially inhibiting enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group may be reduced to reactive intermediates that interact with cellular components, while the sulfonamide group can inhibit enzymes by mimicking natural substrates. The piperidine moiety contributes to the compound's overall binding affinity and specificity.

Anti-Tumor Activity

Recent studies have highlighted the anti-tumor potential of related compounds, particularly focusing on the mechanism involving ferroptosis—a form of regulated cell death associated with lipid peroxidation. For instance, research on 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) demonstrated significant inhibition of tumor cell proliferation and migration, alongside triggering ferroptosis in various cancer cell lines. Key findings include:

  • Inhibition of Tumor Cell Proliferation : PMSA treatment led to reduced colony formation in cancer cells.
  • Induction of Ferroptosis : Increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), alongside decreased expression of proteins such as SLC7A11, NRF2, and GPX4, were observed. This suggests that PMSA may induce ferroptosis through the KEAP1-NRF2-GPX4 axis, which is critical in cellular oxidative stress responses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-Methyl-4-piperidoneContains a piperidine ringLacks both nitro and sulfonamide groups
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamideContains a sulfonamide groupDifferent substituents on the benzene ring
N-(piperidin-4-yl)benzenesulfonamideSimilar sulfonamide structureDoes not contain a nitro or methyl group

The combination of functional groups in this compound allows for distinct chemical reactivity and biological activity not found in simpler compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related sulfonamides, emphasizing their potential as therapeutic agents:

  • Tumor Cell Studies : PMSA has been shown to inhibit tumor growth effectively by inducing ferroptosis, suggesting that similar compounds may share this mechanism .
  • Enzyme Inhibition : Sulfonamides are known for their ability to inhibit various enzymes involved in metabolic pathways, which can lead to therapeutic benefits in treating infections or cancer .

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